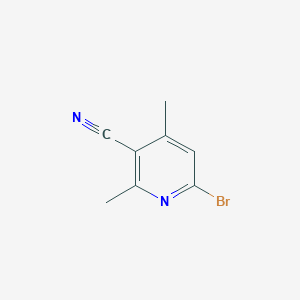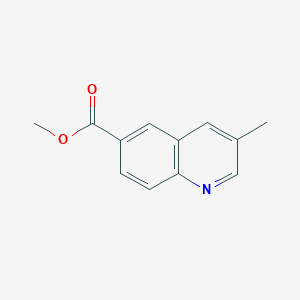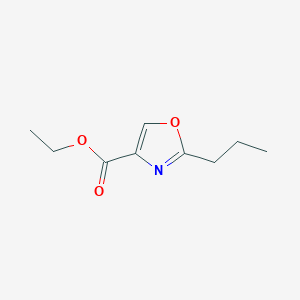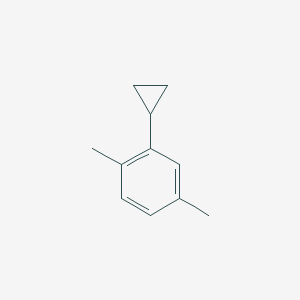
2-Cyclopropyl-1,4-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-1,4-dimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with two methyl groups at the 1 and 4 positions and a cyclopropyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1,4-dimethylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where cyclopropylmethyl chloride reacts with 1,4-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-1,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield cyclopropyl-substituted alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can introduce nitro or sulfonic acid groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated pressure.
Substitution: Nitric acid, sulfuric acid, controlled temperature.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Cyclopropyl-substituted alkanes.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
2-Cyclopropyl-1,4-dimethylbenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1,4-dimethylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The presence of the cyclopropyl group can influence the reactivity and selectivity of the compound in various reactions. For example, in electrophilic aromatic substitution reactions, the cyclopropyl group can stabilize the intermediate carbocation, facilitating the reaction .
Comparison with Similar Compounds
1,4-Dimethylbenzene (p-Xylene): Lacks the cyclopropyl group, making it less sterically hindered and more reactive in certain reactions.
2-Cyclopropylbenzene: Similar structure but lacks the additional methyl groups, affecting its physical and chemical properties.
Cyclopropylbenzene: Contains only the cyclopropyl group attached to the benzene ring, differing in reactivity and applications.
Uniqueness: 2-Cyclopropyl-1,4-dimethylbenzene is unique due to the combination of the cyclopropyl group and two methyl groups on the benzene ring. This structural arrangement imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H14 |
|---|---|
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2-cyclopropyl-1,4-dimethylbenzene |
InChI |
InChI=1S/C11H14/c1-8-3-4-9(2)11(7-8)10-5-6-10/h3-4,7,10H,5-6H2,1-2H3 |
InChI Key |
KPVOSIBYSYNJDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


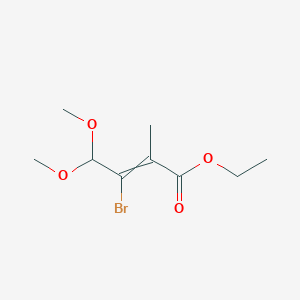
![2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide](/img/structure/B11715856.png)
![Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B11715860.png)

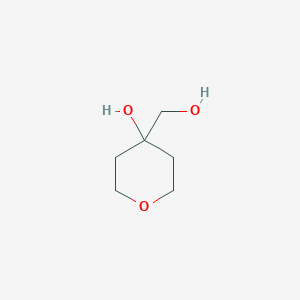
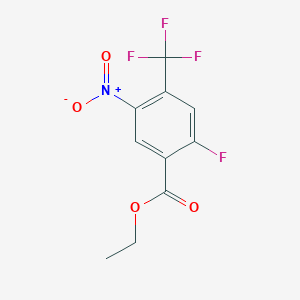
![[(2-Ethyl-6-methylpyridin-3-yl)oxy]acetic acid](/img/structure/B11715874.png)
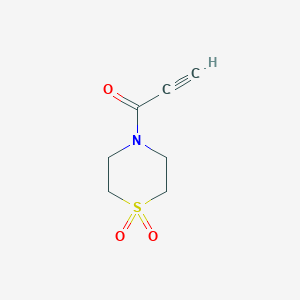
![[5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B11715884.png)
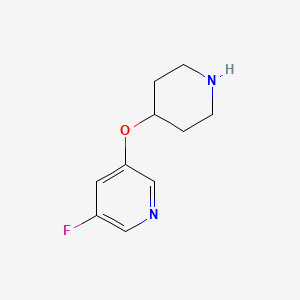
![N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11715888.png)
